molecular formula C17H25ClN4O3 B2425419 Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate CAS No. 2377034-77-8

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate

Cat. No.: B2425419
CAS No.: 2377034-77-8
M. Wt: 368.86
InChI Key: ZOYMFHNCGWRQMG-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate is a synthetic organic compound with the molecular formula C17H27ClN4O2. This compound is characterized by its azepane ring structure, which is a seven-membered nitrogen-containing heterocycle, and a chloropyridazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloropyridazine moiety: This step involves the reaction of the azepane intermediate with a chloropyridazine derivative under suitable conditions.

    Protection of functional groups: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate involves its interaction with specific molecular targets. The chloropyridazine moiety can bind to certain enzymes or receptors, modulating their activity. The azepane ring structure may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the chloropyridazine moiety, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-10-5-6-12(9-11-22)21(4)15(23)13-7-8-14(18)20-19-13/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYMFHNCGWRQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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